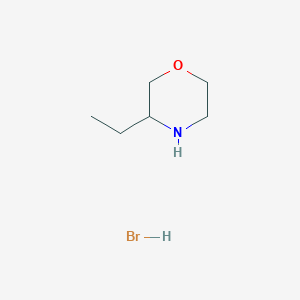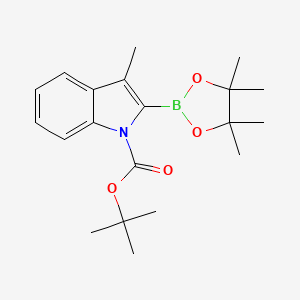
3-Amino-7-bromoisoquinoline-4-carbonitrile
Vue d'ensemble
Description
3-Amino-7-bromoisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H6BrN3 . It has a molecular weight of 248.08 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a isoquinoline ring, which is a benzene ring fused to a pyridine ring. It has an amino group (-NH2) attached at the 3rd position, a bromo group (-Br) at the 7th position, and a carbonitrile group (-CN) at the 4th position .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. This compound, like many others, can participate in various chemical reactions depending on the conditions and reagents present .Applications De Recherche Scientifique
1. Synthesis of Tetrahydropyrimido[4,5-b]quinoline Derivatives
Research has explored the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives from compounds like 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. These derivatives have shown potential antimicrobial activity, highlighting their utility in the development of new antimicrobial agents (Elkholy & Morsy, 2006).
2. Corrosion Inhibition
A computational study on novel quinoline derivatives, including 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile, demonstrated their adsorption and corrosion inhibition properties on iron, suggesting potential applications in protecting metals against corrosion (Erdoğan et al., 2017).
3. Synthesis of Benzo[h]cinnoline Derivatives
The synthesis of new benzo[h]cinnoline derivatives from 3-amino-5-chloro-6-hydroxy-benzo[h]cinnoline-4-carbonitrile has been reported. These derivatives are of interest due to their potential in creating novel chemical compounds with diverse applications (Gomaa, 2003).
4. Antifungal Properties
The synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogs has been explored, with evaluations showing promising antifungal properties. This research is significant for the development of new antifungal agents (Gholap et al., 2007).
5. Catalyzed Reaction Synthesis
The Cu-catalyzed reaction synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles demonstrates the potential of these compounds in developing novel heterocyclic systems, which can have various pharmaceutical and industrial applications (Kobayashi et al., 2015).
6. Inhibitors of Kinases
Research on 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles indicated their potential as inhibitors of myosin light chain kinase and the epidermal growth factor receptor kinase, suggesting applications in the treatment of various diseases, including cancers (Rode et al., 2011).
Mécanisme D'action
Safety and Hazards
This compound is labeled with the signal word “Warning”. It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .
Orientations Futures
Propriétés
IUPAC Name |
3-amino-7-bromoisoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-7-1-2-8-6(3-7)5-14-10(13)9(8)4-12/h1-3,5H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUAUULRZLRULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C=C1Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737865 | |
| Record name | 3-Amino-7-bromoisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1382847-98-4 | |
| Record name | 3-Amino-7-bromoisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)









